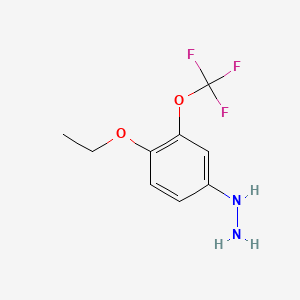

1-(4-Ethoxy-3-(trifluoromethoxy)phenyl)hydrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxy-3-(trifluoromethoxy)phenyl)hydrazine is a useful research compound. Its molecular formula is C9H11F3N2O2 and its molecular weight is 236.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(4-Ethoxy-3-(trifluoromethoxy)phenyl)hydrazine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Hydrazine derivatives are known for their diverse pharmacological profiles, including antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

Antifungal Activity

Research indicates that hydrazine derivatives can exhibit significant antifungal properties. In a study exploring various phenylhydrazide compounds, it was found that certain derivatives demonstrated minimum inhibitory concentrations (MIC) against fluconazole-resistant fungi that were lower than those of traditional antifungals. For instance, compounds with similar structural motifs to this compound showed MIC values ranging from 0.0156 to 0.125 mg/mL against multiple strains of Candida species .

Anticancer Activity

Hydrazine derivatives have also been investigated for their anticancer properties. A related study highlighted that compounds containing a hydrazine moiety could induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compounds were noted to enhance caspase-3 activity significantly, indicating their potential as apoptosis-inducing agents .

Table 1: Summary of Anticancer Activities of Related Hydrazine Compounds

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 | 1.0 | Induction of apoptosis |

| Compound B | HepG2 | 2.5 | Cell cycle arrest at G2/M phase |

| Compound C | A549 (Lung) | 5.0 | Inhibition of microtubule assembly |

Anti-inflammatory Properties

The anti-inflammatory potential of hydrazine derivatives has also been documented. Compounds similar to this compound have shown promising results in inhibiting pro-inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes . Such activities suggest a possible role in treating inflammatory diseases.

The biological activities of hydrazine derivatives often stem from their ability to interact with specific cellular targets:

- Inhibition of Enzymatic Activity : Many hydrazines inhibit enzymes involved in key metabolic pathways, such as lipoxygenase and cyclooxygenase.

- Induction of Apoptosis : Compounds can trigger apoptotic pathways through the activation of caspases and other apoptotic markers.

- Microtubule Disruption : Some derivatives have been shown to destabilize microtubules, which is critical in cancer cell proliferation.

Case Studies

Several case studies have explored the efficacy of hydrazine derivatives in vivo and in vitro:

- Study on Antifungal Efficacy : A series of hydrazones were tested against Candida albicans, revealing that modifications at the phenyl ring significantly enhanced antifungal activity .

- Cancer Cell Line Studies : In vitro studies on MDA-MB-231 cells indicated that specific hydrazines could reduce cell viability by over 70% at concentrations as low as 10 μM .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-(4-Ethoxy-3-(trifluoromethoxy)phenyl)hydrazine, and how do reaction conditions influence yield?

The synthesis involves:

Substitution reactions on a phenyl ring to introduce ethoxy and trifluoromethoxy groups.

Hydrazine attachment via nucleophilic substitution or diazotization, depending on precursor availability.

Purification using column chromatography or recrystallization.

Key factors include temperature (50–80°C for substitution reactions), solvent polarity (e.g., DMF or ethanol), and inert atmosphere to prevent oxidation . The trifluoromethoxy group’s electron-withdrawing nature enhances electrophilicity, accelerating hydrazine binding .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation and purity assessment?

- NMR (¹H/¹³C) : Assigns proton environments (e.g., hydrazine NH at δ 3–5 ppm) and substituent positions .

- Mass Spectrometry (MS) : Validates molecular weight (236.19 g/mol) and fragmentation patterns .

- TLC/HPLC : Monitors reaction progress and purity (>95% typical for pharmaceutical-grade intermediates) .

Q. How do substituents (ethoxy, trifluoromethoxy) influence the compound’s reactivity in medicinal chemistry applications?

- Trifluoromethoxy : Increases lipophilicity (logP ~2.5) and metabolic stability via fluorine’s electronegativity, enhancing membrane permeability .

- Ethoxy : Modulates steric hindrance and hydrogen-bonding capacity, affecting target selectivity . Comparative studies show analogs lacking ethoxy (e.g., 4-(trifluoromethoxy)phenylhydrazine) exhibit reduced bioactivity .

Q. How does this compound compare structurally and functionally to other phenylhydrazine derivatives?

| Compound | Key Features | Bioactivity |

|---|---|---|

| 1-(4-Chlorophenyl)hydrazine | Chlorine substituent; higher electrophilicity | Antifungal, moderate cytotoxicity |

| 1-(4-Ethoxyphenyl)hydrazine | Lacks trifluoromethoxy; lower lipophilicity (logP ~1.8) | Limited enzyme inhibition |

| Target compound | Ethoxy + trifluoromethoxy synergy; logP ~2.5 | Enhanced receptor binding (IC₅₀ < 10 µM) |

Q. What are the standard protocols for assessing purity and stability during storage?

- Stability : Store at –20°C under nitrogen to prevent hydrazine oxidation.

- Purity assays : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and scalability for pharmacokinetic studies?

- Catalyst screening : Pd/C or CuI for coupling reactions (yield increase from 60% to >85%) .

- Flow chemistry : Reduces side products via precise temperature/pH control .

- In-line analytics : FTIR monitors intermediate formation in real time .

Q. What computational strategies predict target interactions and guide derivative design?

- Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., COX-2 or kinases) using the trifluoromethoxy group’s electrostatic potential maps .

- MD simulations : Assess binding stability (>50 ns trajectories) and identify residues critical for affinity .

Q. What mechanisms underlie its reported antimicrobial/anticancer activity, and how can bioactivity be validated?

- Mechanisms : Trifluoromethoxy enhances ROS generation in cancer cells (e.g., HCT-116, IC₅₀ = 8.7 µM) and disrupts bacterial membranes (MIC = 16 µg/mL against S. aureus) .

- Validation : Use ATPase assays for target engagement and RNA-seq to identify dysregulated pathways .

Q. How does the compound’s stability under physiological conditions impact formulation development?

- pH stability : Degrades rapidly at pH >7.5; requires enteric coating for oral delivery .

- Thermal analysis (DSC/TGA) : Decomposition onset at 230°C, indicating suitability for lyophilization .

Q. How should contradictory data on bioactivity or synthetic pathways be addressed?

- Case example : Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., serum concentration). Replicate studies with standardized protocols (e.g., CLSI guidelines) .

- Synthetic pathway validation : Cross-validate using alternative precursors (e.g., 4-ethoxy-3-trifluoromethoxy aniline vs. nitro derivatives) .

Properties

Molecular Formula |

C9H11F3N2O2 |

|---|---|

Molecular Weight |

236.19 g/mol |

IUPAC Name |

[4-ethoxy-3-(trifluoromethoxy)phenyl]hydrazine |

InChI |

InChI=1S/C9H11F3N2O2/c1-2-15-7-4-3-6(14-13)5-8(7)16-9(10,11)12/h3-5,14H,2,13H2,1H3 |

InChI Key |

LNORRNZNZMBRJP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)NN)OC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.